N'-[(E)-(4-methoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrazole ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or tetrazoles.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methoxy group, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C17H16N6O2 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N6O2/c1-25-15-9-7-13(8-10-15)11-18-19-16(24)12-23-21-17(20-22-23)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,24)/b18-11+ |
InChI Key |
FUJPBLCWDPNMQG-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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